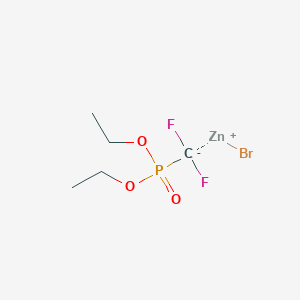

(Diethoxyphosphoryl)difluoromethylzinc bromide

Beschreibung

Eigenschaften

IUPAC Name |

bromozinc(1+);1-[difluoromethyl(ethoxy)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F2O3P.BrH.Zn/c1-3-9-11(8,5(6)7)10-4-2;;/h3-4H2,1-2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNAQMITXJVEJKK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)([C-](F)F)OCC.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrF2O3PZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation of Diethyl (Bromodifluoromethyl)phosphonate

- Starting Materials: Triethyl phosphite and dibromodifluoromethane.

- Reaction: The Arbuzov reaction is employed, where triethyl phosphite reacts with dibromodifluoromethane to yield diethyl (bromodifluoromethyl)phosphonate with excellent yields.

- Conditions: Slow addition of triethyl phosphite to dibromodifluoromethane in refluxed tetrahydrofuran (THF) is recommended to minimize hazards such as explosion risks.

- Yield: High, typically quantitative or near-quantitative.

Formation of (Diethoxyphosphoryl)difluoromethylzinc Bromide

- Procedure: The prepared diethyl (bromodifluoromethyl)phosphonate is reacted with zinc bromide under anhydrous conditions.

- Solvent: Commonly carried out in THF or similar coordinating solvents.

- Mechanism: Zinc bromide replaces the bromine atom on the difluoromethylphosphonate moiety, forming the zinc-carbon bond.

- Outcome: The organozinc reagent is formed with good thermal stability and sufficient reactivity for subsequent coupling reactions.

Reaction Scheme Summary

Research Findings and Notes

- The Arbuzov reaction is a classical and reliable method for synthesizing fluorinated phosphonates and their halogenated derivatives.

- The transmetallation to form the zinc reagent is efficient and yields a thermally stable organozinc species.

- The organozinc reagent exhibits moderate nucleophilicity, suitable for coupling with various electrophiles to form complex fluorinated phosphonates.

- Safety considerations during the Arbuzov reaction include controlled addition rates and temperature management to avoid explosive hazards.

- Alternative methods, such as Michaelis–Becker reactions, are also used to prepare related fluorinated phosphonates but are less common for this specific zinc reagent.

Analytical Data (Representative)

| Parameter | Value/Description |

|---|---|

| Molecular Formula | C8H15BrF2O5PZn (approximate) |

| Physical State | Typically a solid or solution in THF |

| Stability | Stable under inert atmosphere, sensitive to moisture |

| Reactivity | Reacts with electrophiles in coupling reactions |

| Melting Point | Not commonly reported; reagent usually handled in solution |

| Spectroscopic Characterization | NMR (¹H, ¹³C, ¹⁹F, ³¹P), IR, and MS confirm structure |

Biologische Aktivität

(Diethoxyphosphoryl)difluoromethylzinc bromide is an organozinc compound that has gained attention for its potential applications in organic synthesis and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : CHBrFOPZn

- Molecular Weight : 332.4 g/mol

- Solubility : Soluble in polar aprotic solvents like THF.

Synthesis

The synthesis of (Diethoxyphosphoryl)difluoromethylzinc bromide typically involves the reaction of diethoxyphosphoryl difluoromethyl halides with zinc in the presence of a solvent such as THF. This reaction is often facilitated by transition metal catalysts, enhancing the yield and purity of the product.

The biological activity of (Diethoxyphosphoryl)difluoromethylzinc bromide is primarily attributed to its ability to act as a nucleophile in various reactions, particularly in cross-coupling reactions. The presence of difluoromethyl and diethoxyphosphoryl groups enhances its reactivity, making it suitable for synthesizing biologically active compounds.

Case Studies and Research Findings

-

Antitumor Activity :

Research has indicated that compounds derived from (Diethoxyphosphoryl)difluoromethylzinc bromide exhibit significant antitumor properties. For instance, derivatives have been tested against various cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis. -

Antimicrobial Properties :

Studies have demonstrated that certain derivatives possess antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes. -

Enzyme Inhibition :

The compound has been investigated for its potential as an enzyme inhibitor. Notably, it has shown promise in inhibiting certain phosphatases, which are crucial in various signaling pathways related to cancer and other diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| (Diethoxyphosphoryl)difluoromethylzinc bromide | Antitumor, Antimicrobial | Difluoromethyl and diethoxyphosphoryl groups enhance reactivity |

| Diethyl difluoromethylphosphonate | Moderate Antitumor | Lacks zinc component, less reactive |

| 2-Cyclopentyloxy-5-fluorophenylzinc bromide | High Reactivity in Cross-Coupling | Different functional groups affecting selectivity |

Organic Synthesis

(Diethoxyphosphoryl)difluoromethylzinc bromide serves as a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. Its ability to introduce difluoromethyl groups into organic molecules is particularly noteworthy for developing new pharmaceuticals.

Medicinal Chemistry

The compound's derivatives have been explored for their potential as new drug candidates. The incorporation of difluoromethyl groups can enhance the pharmacokinetic properties of drugs, improving their efficacy and reducing side effects.

Wissenschaftliche Forschungsanwendungen

Allylation Reactions

The primary application of (Diethoxyphosphoryl)difluoromethylzinc bromide lies in its role as a nucleophile in allylation reactions. It reacts readily with electrophiles to form complex organic molecules, particularly 1,1-difluoro-3-alkenephosphonates. The mechanism involves the nucleophilic attack of the zinc reagent on activated electrophiles, facilitating the construction of carbon-carbon bonds.

Cross-Coupling Reactions

Recent studies have explored the use of (Diethoxyphosphoryl)difluoromethylzinc bromide in copper-promoted cross-coupling reactions for synthesizing aryl(difluoromethyl)phosphonates. This method has shown effectiveness with various aryl halides, yielding moderate to good product yields when combined with suitable fluoride sources and solvents .

Synthesis of Aryl(difluoromethyl)phosphonates

A study demonstrated that when 4-iodobenzonitrile was treated with (silyldifluoromethyl)phosphonates in the presence of CuI and KF, the desired cross-coupling product was obtained in varying yields depending on the solvent used . This highlights the reagent's versatility and potential for synthesizing complex phosphonate derivatives.

Late-Stage Difluoromethylation

Research has indicated that (Diethoxyphosphoryl)difluoromethylzinc bromide can facilitate late-stage difluoromethylation processes, allowing for selective installation of CF2H onto large biomolecules such as proteins. This application is particularly relevant in pharmaceutical chemistry, where fluorinated compounds often exhibit enhanced biological activity and stability .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with (diethoxyphosphoryl)difluoromethylzinc bromide:

Physical and Chemical Properties

| Property | (Diethoxyphosphoryl)difluoromethylzinc Bromide | Diethyl bromodifluoromethanephosphonate | 2,3-Difluorobenzyl Bromide |

|---|---|---|---|

| Molecular Weight (g/mol) | 268.37 | 241.98 | 207.02 |

| Melting Point | Not reported | Not reported | Not reported |

| Stability | Air-sensitive (zinc complex) | Stable under inert conditions | Moisture-sensitive |

| Key Functional Groups | Zn-Br, PO(OEt)₂, CF₂ | Br, PO(OEt)₂, CF₂ | Br, CF₂, aromatic F |

- Stability Notes: The zinc complex decomposes in air, requiring strict anhydrous handling, whereas diethyl bromodifluoromethanephosphonate is more stable but sensitive to hydrolysis . Fluorinated benzyl bromides degrade rapidly in humid environments due to the lability of the C-Br bond .

Research Findings and Challenges

- Antibody Generation: Phosphorylated analogs like pyridyl amino amide 121 () are used to generate antibodies for immunological studies, highlighting the biological relevance of phosphoryl-fluorine motifs .

- Synthetic Limitations : The air sensitivity of zinc complexes complicates large-scale applications, necessitating advanced handling techniques .

Q & A

Q. What are the optimal reaction conditions for synthesizing (diethoxyphosphoryl)difluoromethylzinc bromide?

The synthesis typically involves transmetallation or halogen-zinc exchange under inert atmospheres. For analogous organozinc reagents, procedures like TP1 (Typical Procedure 1) from suggest using anhydrous solvents (e.g., THF) at 50–80°C for 6–20 hours, with strict exclusion of moisture. Precise stoichiometry of the bromine precursor and zinc metal is critical, as excess zinc can lead to side reactions. Reaction progress is monitored via TLC or NMR spectroscopy .

Q. Which analytical methods are most reliable for characterizing (diethoxyphosphoryl)difluoromethylzinc bromide?

Nuclear Magnetic Resonance (NMR) spectroscopy (³¹P, ¹H, ¹³C, and ¹⁹F) is essential for confirming structural integrity and purity. For example, ³¹P NMR can resolve phosphoryl group environments, while ¹⁹F NMR identifies fluorinated moieties. Mass spectrometry (ESI or HRMS) validates molecular weight. Elemental analysis ensures stoichiometric accuracy. Cross-validation with multiple techniques minimizes misinterpretation .

Q. How should this organozinc reagent be stored to maintain stability?

Store under inert gas (argon/nitrogen) at –20°C in rigorously dried solvents (e.g., THF or Et₂O). Prolonged exposure to moisture or oxygen leads to hydrolysis, forming phosphonate byproducts. Use flame-dried glassware and Schlenk-line techniques during handling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data when using (diethoxyphosphoryl)difluoromethylzinc bromide in cross-coupling reactions?

Discrepancies often arise from trace impurities (e.g., residual halides) or solvent effects. Implement purification steps like vacuum distillation of solvents and recrystallization of the zinc reagent. Use capillary electrophoresis ( ) to quantify bromide content, which can inhibit catalytic cycles. Systematic variation of solvents (e.g., DMF vs. THF) and additives (e.g., LiCl) may clarify solvent-ligand interactions .

Q. What mechanistic insights explain the formation of dibromo byproducts during synthesis?

Competitive bromination pathways (e.g., radical or electrophilic mechanisms) may occur if bromine precursors are not fully consumed. highlights that bromination of phosphorylated intermediates requires controlled addition rates and sub-stoichiometric HBr catalysts to suppress over-bromination. Kinetic studies (e.g., in situ IR monitoring) can identify rate-limiting steps .

Q. How can computational modeling improve the design of reactions involving this reagent?

Density Functional Theory (DFT) calculations can predict transition states for transmetallation or cross-coupling steps. For example, modeling the Zn–C bond dissociation energy helps optimize ligand systems (e.g., phosphine vs. N-heterocyclic carbenes) to enhance stability. Pairing experimental data with computational insights can rationalize unexpected regioselectivity in arylations .

Q. What strategies mitigate side reactions in aqueous-phase applications of this reagent?

Although organozinc reagents are moisture-sensitive, micellar catalysis (e.g., using TPGS-750-M surfactant) enables controlled reactivity in water. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) or biphasic systems (water/DCM) may stabilize the reagent while permitting coupling with hydrophilic substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.